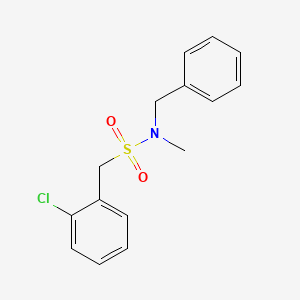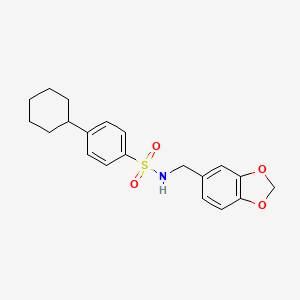
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole group attached to a cyclohexylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a benzodioxole derivative with a cyclohexylbenzenesulfonamide precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole group can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety can interact with biological macromolecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole group but differs in the aliphatic chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Contains both benzodioxole and indole moieties, used in different research contexts.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide is unique due to its combination of benzodioxole and cyclohexylbenzenesulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C20H23NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h6-12,16,21H,1-5,13-14H2 |
InChI Key |
WCTHCDZZQMKXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11491723.png)
![2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11491731.png)
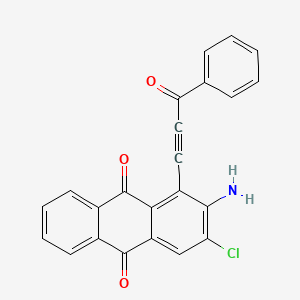

![methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11491750.png)
![N-(2-fluorophenyl)-2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11491765.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B11491774.png)
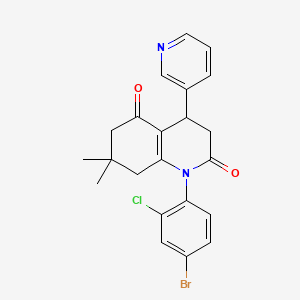
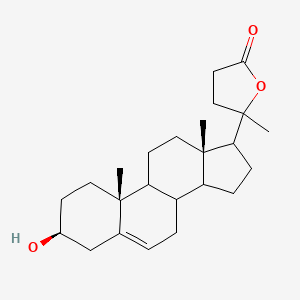
![N-(5-methyl-1,2-oxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11491787.png)

![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-ethoxybenzamide](/img/structure/B11491794.png)
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B11491802.png)
